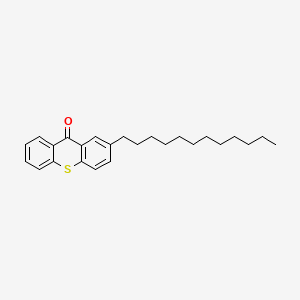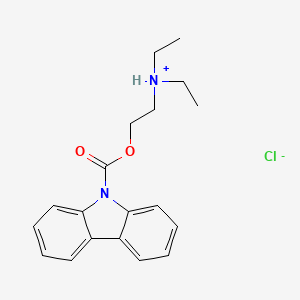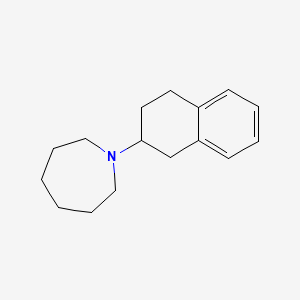
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine is a complex organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms, and a tetrahydronaphthalenyl group, which is a partially hydrogenated naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Diels-Alder reaction can be employed to form the tetrahydronaphthalene ring, followed by subsequent functionalization and cyclization to form the azepine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to facilitate the cyclization process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. Solvents and reagents used in the process are chosen based on their ability to promote the desired reactions while minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine can be compared with other similar compounds, such as:
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine: This compound has a similar structure but contains a six-membered pyridine ring instead of an azepine ring.
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-piperidine: This compound features a piperidine ring, which is also a six-membered ring but with different chemical properties.
The uniqueness of this compound lies in its seven-membered azepine ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts.
Eigenschaften
CAS-Nummer |
23853-47-6 |
|---|---|
Molekularformel |
C16H23N |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)azepane |
InChI |
InChI=1S/C16H23N/c1-2-6-12-17(11-5-1)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-8,16H,1-2,5-6,9-13H2 |
InChI-Schlüssel |
NGYPTABXXSQOAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2CCC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)

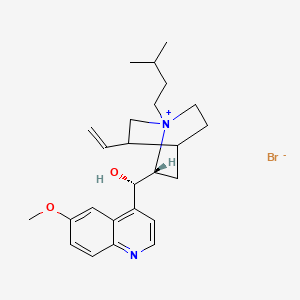
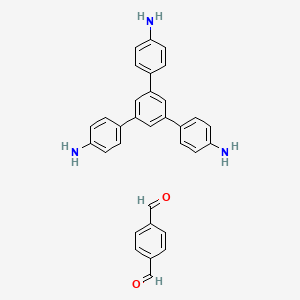
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
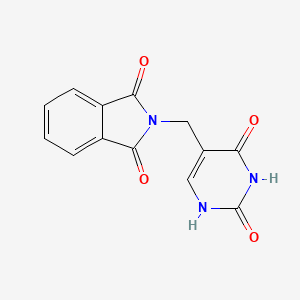
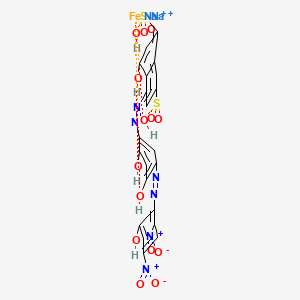

![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
